7-[2-(4-benzylpiperazino)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The piperazine moiety can be reduced using common reducing agents.
Substitution: The benzyl group attached to the piperazine can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other bioactive compounds.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound has been shown to interact with oxidoreductase proteins, which play a crucial role in various biological processes . The inclusion of the piperazine moiety enhances its binding affinity to these targets, leading to improved bioactivity .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives with piperazine moieties. These compounds often exhibit similar biological activities but differ in their specific molecular structures and substituents. Some examples include:
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives
- 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
These compounds are unique in their specific interactions with molecular targets and their resulting bioactivities.
Properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C24H26N2O4/c1-17-14-23(28)30-24-18(2)21(9-8-20(17)24)29-16-22(27)26-12-10-25(11-13-26)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
MNMLHCFDRBZKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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